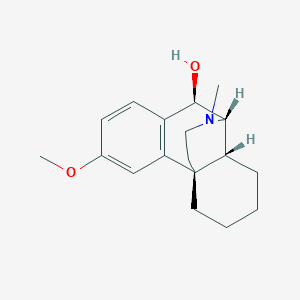
p-OctylphenylPhosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-OctylphenylPhosphate is an organophosphorus compound that features an octyl group attached to a phenyl ring, which is further bonded to a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-OctylphenylPhosphate typically involves the phosphorylation of p-octylphenol. One common method is the reaction of p-octylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
p-OctylphenylPhosphate undergoes various chemical reactions, including:
Oxidation: The phosphate group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phosphate group, potentially altering its reactivity.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, p-OctylphenylPhosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for chemists.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound is used as an additive in lubricants and surfactants. Its chemical properties enhance the performance of these products, making them more effective and efficient.
Mécanisme D'action
The mechanism of action of p-OctylphenylPhosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with these targets, modulating their activity and leading to various biological effects. The octyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to effectively engage with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Octylphenol: Lacks the phosphate group, making it less reactive in certain chemical reactions.
Phenylphosphate: Lacks the octyl group, which affects its solubility and interaction with biological targets.
Octylphosphate: Lacks the phenyl group, altering its chemical properties and reactivity.
Uniqueness
p-OctylphenylPhosphate is unique due to the combination of the octyl, phenyl, and phosphate groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H25NO2 |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(1R,8R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol |
InChI |
InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3/t14-,16-,17+,18+/m0/s1 |
Clé InChI |
VHADEHXKPTVSKZ-DZJNRPSUSA-N |
SMILES isomérique |
CN1CC[C@]23CCCC[C@H]2[C@H]1[C@@H](C4=C3C=C(C=C4)OC)O |
SMILES canonique |
CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


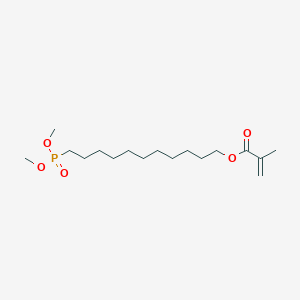
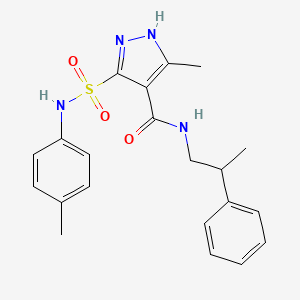
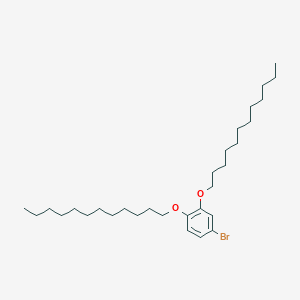
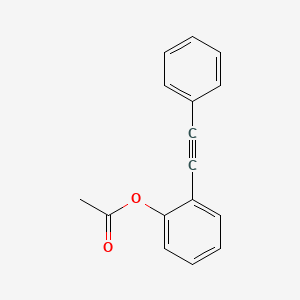
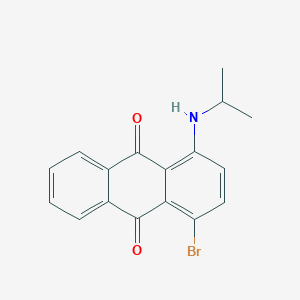
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
![6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+](/img/structure/B14112257.png)
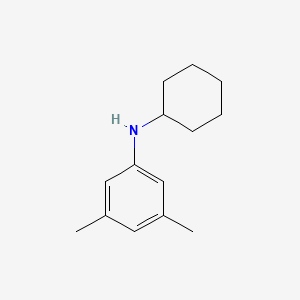
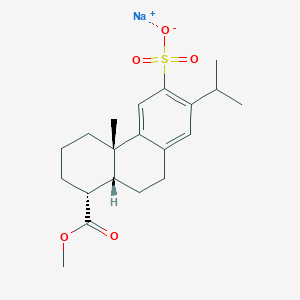
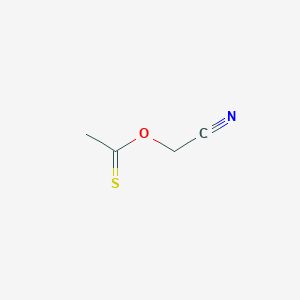
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14112270.png)
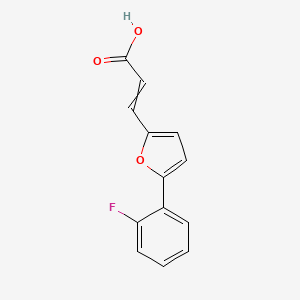
![3-(2-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112278.png)
